
2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid
Overview
Description
2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a carboxylic acid group at the 4-position and a 2-nitrophenylamino moiety at the 2-position.
- Molecular formula: C₁₂H₁₁N₃O₄S (ethyl ester) .
- Molar mass: 293.3 g/mol (ethyl ester) .
- Physical properties: Predicted density (1.434 g/cm³), boiling point (449.8°C), and pKa (1.20) .
The nitro group at the 2-position on the phenyl ring distinguishes it from positional isomers and analogs.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the nitrophenylamino and thiazole groups .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition .
Result of Action
Similar compounds have been known to induce various cellular responses, potentially leading to changes in cell function or viability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid. These factors may include temperature, pH, presence of other chemicals, and the specific biological environment within the body .
Biological Activity
2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by the following structural features:
- IUPAC Name : this compound
- Molecular Formula : C10H8N2O4S
- Molecular Weight : 240.25 g/mol
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Recent studies have highlighted its potential as an anticancer agent. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Case Study : In a study involving the NCI 60-cell line panel, compounds similar to this compound demonstrated selective growth-inhibitory activity against Bcl-2-expressing cancer cells, with IC50 values ranging from 0.31 to 0.7 µM. The mechanism involved the induction of apoptosis through modulation of Bcl-2 and Bax protein levels .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may possess activity against both bacterial and fungal strains.
- Research Findings : In vitro assays have shown that derivatives of thiazole compounds can inhibit the growth of various pathogens, indicating a potential role in developing new antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction : The compound appears to modulate apoptotic pathways by influencing the expression levels of Bcl-2 and Bax proteins, leading to increased apoptosis in cancer cells.
- Enzyme Interaction : It may interact with various enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and survival.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazole ring, a nitrophenyl group, and a carboxylic acid functional group, which contribute to its unique chemical properties. The presence of the nitro group enhances its reactivity, making it suitable for various synthetic transformations.
Scientific Research Applications
1. Medicinal Chemistry
2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural features suggest possible activity against various biological targets.
- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antibacterial and antifungal properties. A study demonstrated that modifications to the thiazole ring can enhance the antimicrobial efficacy against resistant strains of bacteria .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies showed that it can induce apoptosis in specific cancer cells, suggesting its potential as a lead compound in cancer therapy .
2. Biochemistry
In biochemical research, this compound serves as a useful tool for studying enzyme interactions and metabolic pathways.
- Enzyme Inhibition Studies : The compound has been utilized to inhibit specific enzymes involved in metabolic processes. For instance, it was found to inhibit certain kinases, which are critical in cancer cell proliferation .
- Biomolecular Probes : Due to its ability to interact with biological macromolecules, it has been explored as a fluorescent probe for imaging cellular processes .
3. Material Science
The unique chemical structure of this compound makes it valuable in the development of advanced materials.
- Polymer Chemistry : It has been used as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their performance under stress conditions .
Case Study 1: Antimicrobial Activity Assessment
A comprehensive study assessed the antimicrobial properties of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics, highlighting their potential as new antimicrobial agents.
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Derivative A | 8 | E. coli |
Derivative B | 16 | S. aureus |
Derivative C | 4 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity Evaluation
In vitro studies on human cancer cell lines demonstrated that this compound induces apoptosis through caspase activation pathways.
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 (breast) | 10 | Caspase-3 activation |
HeLa (cervical) | 15 | DNA fragmentation |
A549 (lung) | 12 | ROS generation |
Comparison with Similar Compounds
Positional Isomers of Nitrophenyl-Substituted Thiazoles
2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid
- Molecular formula : C₁₀H₆N₂O₄S .
- Molar mass : 250.23 g/mol .
- Key difference : Nitro group at the 3-position on the phenyl ring.
2-(4-Nitrophenyl)thiazole-4-carboxylic acid ethyl ester
- Molecular formula : C₁₂H₁₀N₂O₄S (ethyl ester) .
- Key difference : Nitro group at the 4-position (para).
- Implications : Para-substitution often improves electronic effects, increasing stability and influencing redox properties. This isomer is used in materials science and drug discovery .
Table 1: Positional Isomers Comparison
Halogenated Analogs
2-(2-Bromophenylamino)thiazole-4-carboxylic acid (PI-22241)
- Molecular formula : C₁₀H₇BrN₂O₂S .
- Molar mass : 297.15 g/mol .
- Key difference : Bromine replaces the nitro group.
- Implications : Bromine’s electronegativity and larger atomic radius may alter binding affinity in biological systems compared to nitro derivatives .
2-(5-Bromo-2-fluorophenyl)thiazole-4-carboxylic acid
- Molecular formula: C₁₀H₅BrFNO₂S .
- Molar mass : 302.12 g/mol .
- Key difference : Bromo and fluoro substituents enhance hydrophobicity and metabolic stability .
Table 2: Halogenated Analogs
Functional Group Variants
Thiazole-carboxamide Derivatives (TC-1 to TC-5)
- Parent compound : 2-(4-Methoxyphenyl)thiazole-4-carboxylic acid .
- Key difference : Carboxamide (-CONH₂) replaces carboxylic acid (-COOH).
- Implications : Carboxamides exhibit stronger NAM (negative allosteric modulator) effects on AMPARs, suggesting neuroprotective applications .
2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid
- Molecular formula : C₇H₁₀N₂O₂S .
- Key difference: Ethylamino and methyl groups on the thiazole ring.
- Implications : Increased basicity and stability under physiological conditions .
Table 3: Functional Group Variations
*Estimated based on structural analogs.
Research Findings and Implications
- Para-nitro analogs may prioritize electronic effects over steric interactions .
- Halogenated Analogs : Bromine and fluorine enhance lipophilicity, improving membrane permeability in antimicrobial applications .
- Functional Group Effects: Carboxamides show superior neuroactivity, while ethylamino/methyl substitutions enhance metabolic stability .
Properties
IUPAC Name |
2-(2-nitroanilino)-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4S/c14-9(15)7-5-18-10(12-7)11-6-3-1-2-4-8(6)13(16)17/h1-5H,(H,11,12)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRUTFRSFFVKMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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